8-(Cyclopentylmethyl)-8-azabicyclo[3.2.1]octan-3-ol
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Overview
Description
8-(Cyclopentylmethyl)-8-azabicyclo[321]octan-3-ol is a bicyclic compound with a unique structure that includes a cyclopentylmethyl group and an azabicyclo[321]octane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Cyclopentylmethyl)-8-azabicyclo[3.2.1]octan-3-ol can be achieved through several methods. One efficient method involves the gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method provides enantiomerically pure compounds with high efficiency and complete diastereoselectivity.
Another approach involves the tandem C-H oxidation/oxa-[3,3] Cope rearrangement/aldol cyclization of allylic silylethers promoted by tempo oxoammonium tetrafluoroborate (T+BF4−) and ZnBr2 . This method allows for the efficient construction of 8-oxabicyclo[3.2.1]octanes and their analogs with a wide substrate scope.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
8-(Cyclopentylmethyl)-8-azabicyclo[3.2.1]octan-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions can be performed using nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
8-(Cyclopentylmethyl)-8-azabicyclo[3.2.1]octan-3-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and natural product analogs.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(Cyclopentylmethyl)-8-azabicyclo[3.2.1]octan-3-ol involves its interaction with specific molecular targets and pathways. For example, it has been shown to influence the activities of tropinone reductase I and II, enzymes involved in the metabolism of tropane alkaloids . The compound’s effects on these enzymes can alter the balance of tropan-3α-ols to tropan-3β-ols, impacting the spectrum of alkaloids produced in certain plants.
Comparison with Similar Compounds
8-(Cyclopentylmethyl)-8-azabicyclo[3.2.1]octan-3-ol can be compared with other similar compounds, such as:
8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol: This compound has a similar bicyclic structure but with an isopropyl group instead of a cyclopentylmethyl group.
8-Oxabicyclo[3.2.1]octane: This compound shares the bicyclic core but lacks the azabicyclo and cyclopentylmethyl groups.
The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties.
Properties
IUPAC Name |
8-(cyclopentylmethyl)-8-azabicyclo[3.2.1]octan-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO/c15-13-7-11-5-6-12(8-13)14(11)9-10-3-1-2-4-10/h10-13,15H,1-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AASFCMMDTZVNFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CN2C3CCC2CC(C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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